molecular formula C20H18BrN B1507199 2-Bromo-N,N-di(p-tolyl)aniline

2-Bromo-N,N-di(p-tolyl)aniline

Cat. No.: B1507199
M. Wt: 352.3 g/mol
InChI Key: ZUONXBDUESYHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N,N-di(p-tolyl)aniline is an organic compound with the molecular formula C20H18BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 4-methylphenyl groups, and a bromine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-di(p-tolyl)aniline typically involves the bromination of N,N-bis(4-methylphenyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-di(p-tolyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the aromatic ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N,N-di(p-tolyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-di(p-tolyl)aniline involves its interaction with various molecular targets. The bromine atom and the aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromoaniline: A simpler analog with a single bromine atom and an amino group.

    N,N-bis(4-methylphenyl)aniline: The parent compound without the bromine substitution.

    4-bromo-N,N-bis(4-methoxyphenyl)aniline: A similar compound with methoxy groups instead of methyl groups.

Uniqueness

2-Bromo-N,N-di(p-tolyl)aniline is unique due to the presence of both bromine and two 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C20H18BrN

Molecular Weight

352.3 g/mol

IUPAC Name

2-bromo-N,N-bis(4-methylphenyl)aniline

InChI

InChI=1S/C20H18BrN/c1-15-7-11-17(12-8-15)22(18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21/h3-14H,1-2H3

InChI Key

ZUONXBDUESYHEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC=C3Br

Origin of Product

United States

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